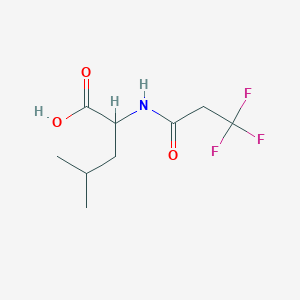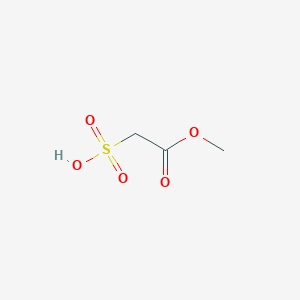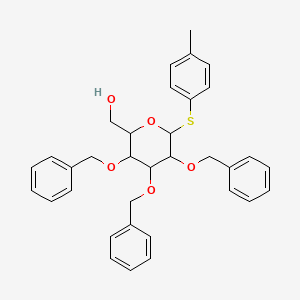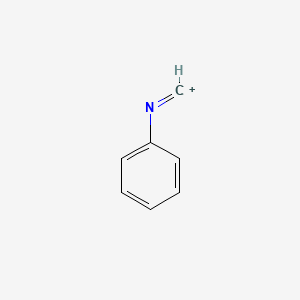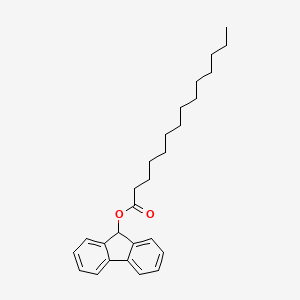
Delta16-Adynerin gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta16-Adynerin gentiobioside is a trisaccharide glycoside isolated from the leaves of the oleander plant (Nerium oleander) . This compound is known for its complex structure and potential bioactive properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delta16-Adynerin gentiobioside involves the glycosylation of adynerigenin with gentiobiose. The reaction typically requires a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the glycosylation process. Common catalysts used include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oleander leaves. The leaves are processed to isolate the glycoside using solvent extraction methods, followed by purification techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Delta16-Adynerin gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the glycoside into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Delta16-Adynerin gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides under various conditions.
Biology: The compound is investigated for its potential bioactive properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Delta16-Adynerin gentiobioside involves its interaction with specific molecular targets and pathways. The compound is known to activate the AMP-activated protein kinase/silencing information regulator-related enzyme 1/nuclear factor-κB pathway, which plays a crucial role in regulating inflammation and oxidative stress . This pathway is involved in various cellular processes, including energy metabolism and immune response.
Comparison with Similar Compounds
Delta16-Adynerin gentiobioside is unique due to its specific glycosylation pattern and bioactive properties. Similar compounds include:
Geniposide: Another iridoid glycoside with similar bioactive properties, commonly found in Gardenia jasminoides.
Oleandrin: A cardenolide glycoside also isolated from oleander leaves, known for its potent bioactivity.
Neritaloside: Another glycoside from oleander with similar structural features and bioactive properties.
This compound stands out due to its unique trisaccharide structure and specific bioactive effects, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C42H62O17 |
|---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19?,21?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1 |
InChI Key |
DVFXEUYOOYUTOA-PKFYRQFDSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
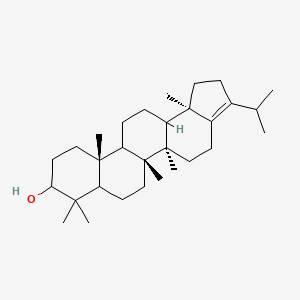

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
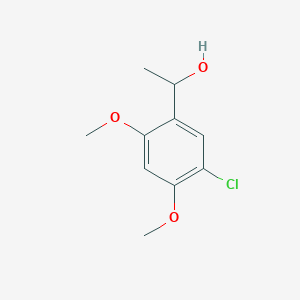
![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
